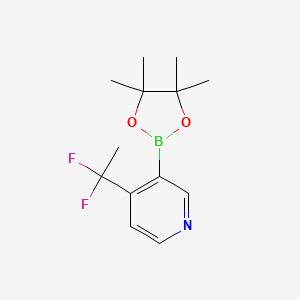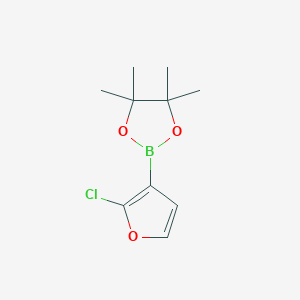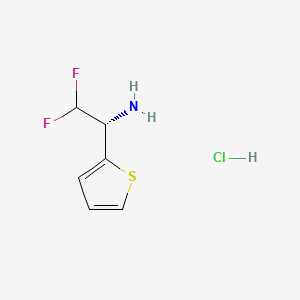
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that features a thiophene ring substituted with a difluoroethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves the introduction of the difluoroethylamine group to a thiophene ring. One common method includes the reaction of thiophene with a difluoroethylamine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the thiophene ring.
Applications De Recherche Scientifique
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethylamine group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The thiophene ring provides a stable scaffold that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Difluoroethylamine derivatives: Compounds with the difluoroethylamine group attached to different aromatic or aliphatic systems.
Uniqueness
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is unique due to the combination of the thiophene ring and the difluoroethylamine group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the difluoro groups can enhance metabolic stability and binding interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8ClF2NS |
|---|---|
Poids moléculaire |
199.65 g/mol |
Nom IUPAC |
(1S)-2,2-difluoro-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2NS.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1 |
Clé InChI |
RWRMFCZCQMIGDC-NUBCRITNSA-N |
SMILES isomérique |
C1=CSC(=C1)[C@H](C(F)F)N.Cl |
SMILES canonique |
C1=CSC(=C1)C(C(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
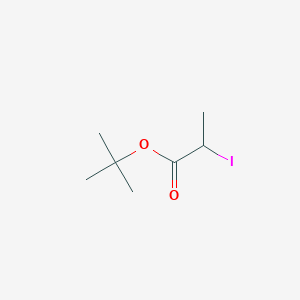

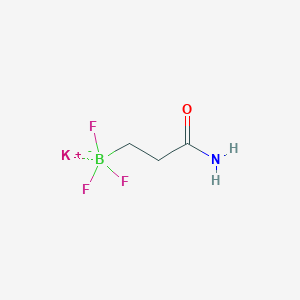
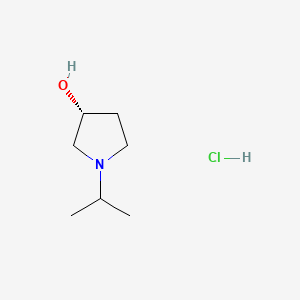
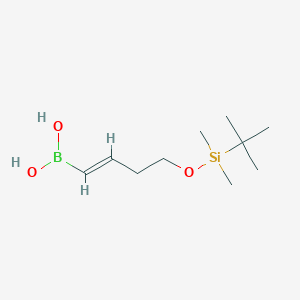
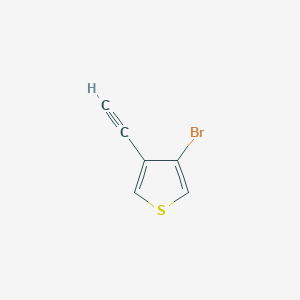
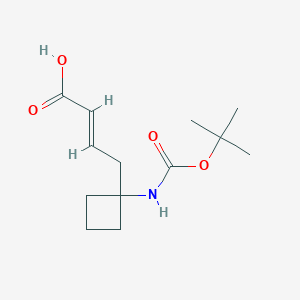
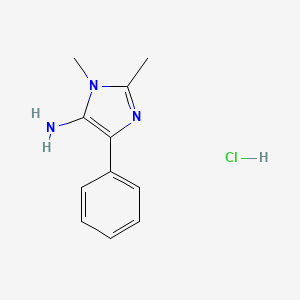
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
